molecular formula C12H13NO4S B2410621 N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide CAS No. 2308229-83-4

N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide

Cat. No.: B2410621
CAS No.: 2308229-83-4
M. Wt: 267.3
InChI Key: UBPBWTUZFLTEOC-UHFFFAOYSA-N
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Description

N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique benzoxathiin core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Benzoxathiin Core: The benzoxathiin core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-mercaptobenzoic acid and an appropriate aldehyde under acidic conditions.

    Oxidation: The resulting benzoxathiin intermediate is then oxidized to introduce the dioxo functionality. This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Amide Formation: The final step involves the reaction of the oxidized benzoxathiin intermediate with prop-2-enamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions can be used to modify the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: The benzoxathiin core allows for various substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-carbonyldiimidazole (CDI).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzoxathiin core.

Scientific Research Applications

Chemistry

In chemistry, N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure may mimic certain biological molecules, making it useful in the design of enzyme inhibitors or activators.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure could be optimized to develop new therapeutic agents targeting specific diseases.

Industry

In industry, this compound can be used in the synthesis of advanced materials, such as polymers with specific properties or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxathiin core can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid: This compound shares the benzoxathiin core but differs in its side chain, which can lead to different chemical and biological properties.

    N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-ynamide:

Uniqueness

N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide is unique due to its specific combination of the benzoxathiin core and the prop-2-enamide side chain. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-2-12(14)13-7-9-8-18(15,16)11-6-4-3-5-10(11)17-9/h2-6,9H,1,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPBWTUZFLTEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CS(=O)(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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